N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) and are known for their various biological activities, including antibacterial properties. This particular compound features a unique structure that combines elements of benzo[b][1,4]oxazepine and benzenesulfonamide, suggesting potential pharmaceutical applications.
The compound can be sourced from chemical suppliers or synthesized in laboratory settings. Its chemical structure can be referenced through its CAS number, which is 921997-99-1. The molecular weight is approximately 481.4 g/mol, indicating its complexity and potential utility in medicinal chemistry .
This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group. Additionally, its structural components suggest it may possess properties relevant to fields such as medicinal chemistry and pharmacology.
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is C21H29N2O4S. Its structure features:
The compound's molecular weight is approximately 481.4 g/mol. The structural representation can be derived using SMILES notation: CC(C)CN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3ccccc3)ccc21
, which provides insight into its connectivity and functional groups .
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
Reactions involving this compound should be monitored using Thin Layer Chromatography (TLC) to assess progress and yield.
The mechanism of action for compounds like N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide often involves inhibition of specific enzymes or receptors in biological systems.
While specific data on this compound's mechanism may not be extensively documented yet, similar compounds have shown activity against bacterial enzymes like dihydropteroate synthase (a target for sulfa drugs), suggesting potential antibacterial properties.
The physical properties such as melting point and boiling point remain unspecified in available literature but are crucial for practical applications in pharmaceuticals.
Key chemical properties include:
Relevant analyses such as Infrared (IR) spectroscopy and NMR would provide further insights into functional groups and molecular interactions.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7